

Ketoconazole Impurity 1: Technical Profile & Control Strategy

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Compound of Interest

Compound Name: Ketoconazole impurity 1

Cat. No.: B12091266

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Executive Summary

Ketoconazole Impurity 1 (CAS 581806-59-9) is a process-related impurity and degradation product characterized by the presence of a 3,4-dihydropyrazine ring, distinguishing it from the saturated piperazine ring found in the parent Ketoconazole molecule.[1]

In drug development, this impurity acts as a "fingerprint" marker for oxidative stress during the synthesis of the intermediate 1-acetyl-4-(4-hydroxyphenyl)piperazine.[1] Its presence in the starting material propagates through the synthesis to form Didehydroketoconazole (EP Impurity A), a pharmacopeial impurity with strict limits (typically NMT 0.15%).[1]

Chemical Identity & Nomenclature

Parameter	Technical Detail
Common Name	Ketoconazole Impurity 1
IUPAC Name	1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone
CAS Number	581806-59-9
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂
Molecular Weight	218.25 g/mol
Structural Class	Enamine / Dihydropyrazine derivative
Related Pharmacopeial Impurity	Precursor to EP Impurity A (Didehydroketoconazole)

Synonyms

- Ethanone, 1-[3,4-dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]-[1][2][3][4][5][6]
- 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one[1][3][4][5][6]
- Didehydro-N-acetyl-hydroxyphenyl-piperazine (Informal)[1]

Structural Analysis & Formation Mechanism

The formation of Impurity 1 involves the dehydrogenation (oxidation) of the piperazine ring.[1] This transformation introduces a double bond, creating a 1,2,3,4-tetrahydropyrazine system (often referred to as dihydropyrazine in loose nomenclature).[1]

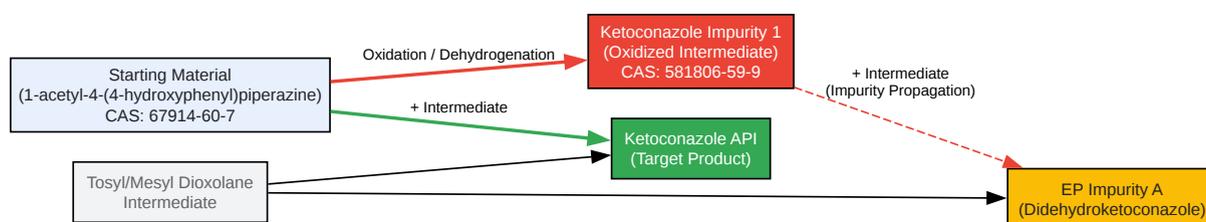
Mechanistic Pathway

- Origin: The impurity typically originates in the starting material 1-acetyl-4-(4-hydroxyphenyl)piperazine due to catalytic dehydrogenation during its synthesis or improper storage (oxidative conditions).[1]
- Propagation: If Impurity 1 is present in the starting material, it competes with the piperazine in the coupling reaction with the cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-

dioxolan-4-yl]methyl methanesulfonate intermediate.[1]

- Result: The coupling of Impurity 1 yields EP Impurity A, rendering Impurity 1 a critical quality attribute (CQA) for the starting material.

Pathway Visualization



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Figure 1: The propagation of **Ketoconazole Impurity 1** (oxidized starting material) into the final API as EP Impurity A.

Analytical Characterization

Detecting Impurity 1 requires distinguishing it from the abundant starting material (piperazine analog).[1] The double bond in Impurity 1 creates distinct spectral properties.

Spectroscopic Profile

- UV Absorbance: The conjugation of the nitrogen lone pair with the double bond and the phenyl ring results in a bathochromic shift (red shift) compared to the saturated parent compound.[1]
 - Parent (Piperazine):[1] λ_{\max} ~240 nm[1]
 - Impurity 1 (Dihydropyrazine): λ_{\max} ~270-290 nm (Stronger absorbance due to extended conjugation).[1]
- Mass Spectrometry (LC-MS):

- Parent [M+H]⁺: m/z 221.1[1]
- Impurity 1 [M+H]⁺: m/z 219.1 (Mass difference of -2 Da indicates loss of 2 hydrogens).[1]

HPLC Method Parameters (Recommended)

To separate Impurity 1 from the starting material and other degradants, a reverse-phase gradient method is required.[1]

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm
Mobile Phase A	0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.[1]5)
Mobile Phase B	Acetonitrile
Gradient	5% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 280 nm (Enhanced selectivity for the conjugated impurity)
Retention	Impurity 1 typically elutes later than the saturated parent due to increased planarity and pi-pi stacking interactions with the stationary phase.[1]

Regulatory & Toxicological Context

Pharmacopeial Limits (ICH Q3A/B)

While "Impurity 1" itself is a fragment, its downstream product (EP Impurity A) is strictly controlled.[1]

- Reporting Threshold: 0.05%
- Identification Threshold: 0.10%

- Qualification Threshold: 0.15%^[1]

Genotoxicity Assessment (ICH M7)

The presence of the enamine-like double bond in the dihydropyrazine ring raises a structural alert for potential reactivity (Michael acceptor capability).^[1] However, within the context of Ketoconazole, this structure is generally considered a standard process impurity rather than a high-potency mutagen, provided it is controlled below standard ICH limits.^[1]

- Control Strategy: Manufacturers must implement a Specification Limit on the starting material (1-acetyl-4-(4-hydroxyphenyl)piperazine) for Impurity 1 (e.g., NMT 0.10%) to ensure the final API meets the limit for EP Impurity A.^[1]

References

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- Simson Pharma, "**Ketoconazole Impurity 1** (CAS 581806-59-9) Technical Data".^[1]
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